molecular formula C16H13Cl2N5O2 B2932062 5-amino-N-(2-chloro-5-methoxyphenyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 953848-36-7

5-amino-N-(2-chloro-5-methoxyphenyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2932062
CAS No.: 953848-36-7
M. Wt: 378.21
InChI Key: BLWCUFWSSORANR-UHFFFAOYSA-N
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Description

5-Amino-N-(2-chloro-5-methoxyphenyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound characterized by its triazole ring and multiple substituents, including amino, chloro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The reaction conditions are usually mild, requiring temperatures around 50-70°C and a solvent such as dimethylformamide (DMF) or water.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The chloro and methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

  • Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium azide (NaN3).

Major Products Formed:

  • Oxidation: 5-Nitro-N-(2-chloro-5-methoxyphenyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide.

  • Reduction: 5-Amino-N-(2-chloro-5-methoxyphenyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (starting compound).

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It can be used in the manufacture of advanced materials and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition or activation of specific signaling cascades, leading to therapeutic effects.

Comparison with Similar Compounds

  • 5-Amino-N-(2-chloro-5-methoxyphenyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

  • 5-Amino-N-(2-chloro-5-methoxyphenyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

  • 5-Amino-N-(2-chloro-5-methoxyphenyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness: The uniqueness of this compound lies in its specific arrangement of substituents, which can influence its reactivity and biological activity. The presence of both chloro and methoxy groups on the phenyl ring, along with the triazole ring, contributes to its distinct chemical properties.

Properties

IUPAC Name

5-amino-N-(2-chloro-5-methoxyphenyl)-1-(3-chlorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O2/c1-25-11-5-6-12(18)13(8-11)20-16(24)14-15(19)23(22-21-14)10-4-2-3-9(17)7-10/h2-8H,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWCUFWSSORANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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